GMQ

描述

Historical Context of Quinazoline (B50416) and Guanidine (B92328) Chemistry in Biomedical Research

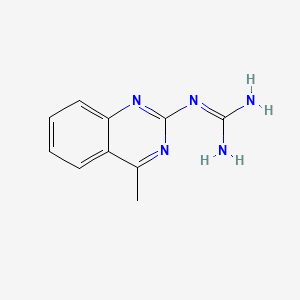

The journey into the biomedical importance of N-(4-methylquinazolin-2-yl)guanidine is rooted in the extensive histories of its two constituent chemical moieties: quinazoline and guanidine.

Quinazoline: The quinazoline framework, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, was first synthesized in 1895. taylorandfrancis.comwikipedia.org However, it was through the work of Siegmund Gabriel in 1903 that more extensive studies on its structure were conducted. taylorandfrancis.com Quinazolines and their oxidized derivatives, quinazolinones, are found in over 200 naturally occurring alkaloids and have been a subject of continuous interest for scientists. researchgate.netnih.gov Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties, have led to the development of numerous successful drugs. taylorandfrancis.comnih.gov This has established the quinazoline ring system as a "privileged scaffold" in medicinal chemistry, signifying its recurring presence in biologically active compounds. nih.gov

Guanidine: The guanidine group was first isolated in 1861 by Adolph Strecker from guano, an abundant natural source. wikipedia.org Its history in medicine is notable, with traditional use of French lilac (containing a guanidine-related compound) for treating diabetes in medieval Europe. wikipedia.org This historical application foreshadowed the development of modern biguanide (B1667054) drugs like metformin. wikipedia.org The guanidine moiety is a fundamental component of the amino acid arginine and is characterized as a strong organic base that is protonated to form the guanidinium (B1211019) ion at physiological pH. wikipedia.orgdrugbank.com This charged group is crucial for its function in many biological processes and its use as a protein denaturant in laboratory settings. drugbank.comnih.gov

Structural Framework and Pharmacological Relevance of the Quinazoline-Guanidine Moiety

The combination of the quinazoline nucleus and the guanidine functional group creates a hybrid structure with significant pharmacological potential. The quinazoline portion typically provides a rigid, lipophilic scaffold that can be systematically modified to optimize interactions with biological targets. nih.gov Its aromatic nature allows for various substitution patterns, with positions 2, 6, and 8 being particularly important for modulating biological activity. nih.gov

The guanidine group, being highly basic, is usually protonated under physiological conditions. wikipedia.org This positive charge is critical for forming strong ionic interactions and hydrogen bonds with biological macromolecules like proteins and nucleic acids. In many drug candidates, the guanidine moiety serves as a key pharmacophore responsible for target binding and eliciting a biological response. For example, derivatives of quinazoline-2,4(1H,3H)-dione bearing guanidine groups have been investigated as potent inhibitors of the sodium-hydrogen exchanger-1 (NHE-1), a target for cardiovascular and inflammatory diseases. nih.govrrpharmacology.rucyberleninka.ru In these molecules, the quinazoline scaffold anchors the compound while the guanidine group directly engages with the target protein. nih.gov

Significance of N-(4-methylquinazolin-2-yl)guanidine as a Chemical Scaffold for Investigation

N-(4-methylquinazolin-2-yl)guanidine serves as a valuable chemical scaffold for scientific investigation due to its specific and potent biological activities. A key finding is its role as a novel competitive antagonist of type A γ-aminobutyric acid (GABA-A) receptors, which are the primary inhibitory neurotransmitter receptors in the nervous system. nih.gov Research has shown that it strongly and preferentially inhibits GABA-A receptors over other major neurotransmitter-gated ion channels. nih.gov

This potent and selective activity makes N-(4-methylquinazolin-2-yl)guanidine a critical tool for neuropharmacology, enabling detailed studies of GABAergic neurotransmission. nih.gov Furthermore, its identification as a modulator of acid-sensing ion channels (ASICs) highlights its utility in exploring the physiology and pharmacology of these channels. nih.gov As a chemical scaffold, it provides a foundational structure for the design and synthesis of new molecules with potentially improved therapeutic properties for treating neurological and psychological disorders. nih.govchemrxiv.org The core structure, 2-amino-4-methylquinazoline, is also related to intermediates used in the synthesis of established drugs, underscoring the industrial relevance of this chemical family. cbijournal.comgoogle.com

| Property | Value | Source |

|---|---|---|

| CAS Number | 716-11-0 | sigmaaldrich.comchemicalbook.com |

| Molecular Formula | C10H11N5 | sigmaaldrich.comchemicalbook.com |

| Molecular Weight | 201.23 g/mol | sigmaaldrich.comchemicalbook.com |

| Physical Form | Solid | sigmaaldrich.com |

| Melting Point | 240 - 243 °C | sigmaaldrich.com |

| IUPAC Name | N-(4-methyl-2-quinazolinyl)guanidine | sigmaaldrich.com |

Overview of Current Research Trajectories

Current research involving N-(4-methylquinazolin-2-yl)guanidine and its derivatives is primarily focused on elucidating its mechanism of action and exploring its therapeutic potential.

Neuropharmacology: The most prominent research trajectory is the investigation of its effects on the central nervous system. Studies are focused on its competitive antagonism of GABA-A receptors. nih.gov Researchers are working to pinpoint the exact binding site on the receptor and understand how this interaction leads to the inhibition of GABA-induced currents. nih.gov This line of inquiry could pave the way for new therapeutic agents for conditions characterized by imbalances in GABAergic signaling, such as epilepsy or anxiety disorders.

Drug Design and Medicinal Chemistry: The compound serves as a lead structure for the development of new, more potent, and selective modulators of GABA-A receptors and ASICs. nih.govnih.gov Medicinal chemists are likely synthesizing analogues by modifying the quinazoline ring and the guanidine group to establish a clear structure-activity relationship (SAR). nih.gov

Inflammation and Cardiovascular Research: Drawing from studies on structurally related quinazoline-guanidine compounds, another potential avenue of research is the exploration of N-(4-methylquinazolin-2-yl)guanidine as an inhibitor of NHE-1. nih.govrrpharmacology.ru This involves screening its activity in assays related to inflammation, platelet aggregation, and intraocular pressure, which could indicate its potential for treating glaucoma, cardiovascular diseases, and diabetic complications. rrpharmacology.rucyberleninka.ru

| Target | Finding | Methodology | Significance | Source |

|---|---|---|---|---|

| GABA-A Receptors | Acts as a strong and preferential competitive antagonist. | Electrophysiological recordings in cultured rat hippocampal neurons and HEK293T cells. | Identifies this compound as a novel probe for studying GABAergic neurotransmission and a lead for neurological drugs. | nih.gov |

| GABA-A Receptor Currents | Inhibited GABA (1 µM)-induced currents with an IC50 of 0.39±0.05 µM. | Whole-cell patch-clamp. | Demonstrates potency comparable to the classic GABA-A antagonist, bicuculline. | nih.gov |

| GABA-A Receptor Channel Properties | Decreased the open probability of the channel without affecting its conductance. | Single-channel analysis. | Provides insight into the molecular mechanism of inhibition. | nih.gov |

| Acid-Sensing Ion Channels (ASICs) | Identified as a modulator of ASICs. | Initial screening that led to further investigation on other ion channels. | Highlights the compound's potential to interact with multiple ion channel families. | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

2-(4-methylquinazolin-2-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5/c1-6-7-4-2-3-5-8(7)14-10(13-6)15-9(11)12/h2-5H,1H3,(H4,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONQKSKDLYYDFLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC2=CC=CC=C12)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20323223 | |

| Record name | N-(4-methylquinazolin-2-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20323223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820975 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

716-11-0 | |

| Record name | 716-11-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-methylquinazolin-2-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20323223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methylquinazolin-2-yl)guanidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Modifications of N 4 Methylquinazolin 2 Yl Guanidine

Synthetic Pathways to the Quinazoline (B50416) Core

The quinazoline scaffold is a prominent heterocycle in medicinal chemistry, and numerous methods have been developed for its synthesis. The formation of the specific 4-methylquinazoline (B149083) core, the foundational structure of N-(4-methylquinazolin-2-yl)guanidine, can be achieved through several reliable synthetic strategies.

Cyclocondensation Reactions for Quinazoline Scaffold Formation

Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic systems, including quinazolines. These reactions typically involve the formation of two new bonds in a single operation, constructing the ring system from acyclic precursors. A highly effective method for the synthesis of 2-amino-4-substituted quinazolines involves the acid-mediated [4+2] annulation. For instance, the reaction of a 2-amino aryl ketone, such as 2-aminoacetophenone, with N-benzyl cyanamides in the presence of hydrochloric acid yields 2-aminoquinazoline (B112073) derivatives. mdpi.com The mechanism proceeds through the formation of an amidine intermediate, followed by an intramolecular cyclization and subsequent aromatization via water elimination to furnish the desired quinazoline ring. mdpi.com

Another prominent approach is the Niementowski quinazoline synthesis, which traditionally involves the condensation of anthranilic acid with amides. researchgate.net Modified versions of this reaction, sometimes facilitated by microwave irradiation and clay catalysts, offer an environmentally friendlier approach to quinazolin-4(3H)-one derivatives, which can serve as precursors to the target quinazoline scaffold. ijarsct.co.in

Diverse Synthetic Routes Employing Anthranilic Acid Derivatives

Anthranilic acid and its derivatives are versatile and widely used starting materials for quinazoline synthesis. ijarsct.co.intandfonline.comnih.gov One common pathway involves the initial acylation of anthranilic acid, followed by cyclization. For example, reacting anthranilic acid with chloroacetyl chloride and then dehydrating the product forms a benzoxazinone (B8607429) intermediate. nih.gov This intermediate can subsequently react with an amine source to yield the quinazolinone core. nih.gov

Heating anthranilic acid with formamide (B127407) is a direct and established method to produce quinazolin-4-one, with optimized conditions leading to very high yields. researchgate.netgeneris-publishing.com While these methods primarily yield quinazolin-4-ones, they are critical precursors that can be chemically modified (e.g., via chlorination and subsequent substitution) to install the necessary functional groups for the synthesis of N-(4-methylquinazolin-2-yl)guanidine. A more direct route to the required 2-aminoquinazoline skeleton starts from 2-aminobenzonitriles, which can react with Grignard reagents to form ortho-aminoketimines that subsequently cyclize under alkaline conditions. mdpi.com

Table 1: Selected Synthetic Routes to the Quinazoline/Quinazolinone Core

| Starting Material(s) | Key Reagent(s) | Product Type | Reference |

|---|---|---|---|

| 2-Aminoacetophenone, N-Benzyl Cyanamides | Hydrochloric Acid | 2-Aminoquinazoline | mdpi.com |

| Anthranilic Acid, Formamide | Heat (130-135°C) | Quinazolin-4-one | generis-publishing.com |

| Anthranilic Acid, Chloro acylchloride | Dehydration, Amine | Fused Quinazolinone | nih.gov |

| 2-Aminobenzonitriles, Aryl Grignard Reagents | Base | N,4-disubstituted Quinazoline | mdpi.com |

| Anthranilic Acid, Amides/Urea | Microwave, Clay Catalyst | Quinazolin-4-one | ijarsct.co.in |

Introduction of the Guanidine (B92328) Moiety

Once the 2-amino-4-methylquinazoline precursor is synthesized, the final key step is the introduction of the guanidine functional group, a process known as guanidinylation. This transformation can be accomplished using several standard reagents.

Guanidinylation Strategies via Reaction with Guanidine Hydrochloride

While guanidine hydrochloride itself can be used in some cyclization reactions to form amino-heterocycles, researchgate.net its direct use for the guanidinylation of an existing amine is less common. The more typical approach involves converting the amine into a guanidine using a guanidinylating agent. A widely used method that is conceptually similar is the reaction of an amine with 1H-pyrazole-1-carboxamidine hydrochloride. This reagent efficiently transfers the amidine group to a primary amine under basic conditions to form the corresponding guanidine. This method is part of a broader strategy of using pre-activated reagents for clean and efficient guanidinylation. nih.gov

Utilization of Cyanoguanidine in the Synthesis

A classic and effective method for preparing guanidines from primary amines is the reaction with cyanamide (B42294) in the presence of an acid. For example, treating an aniline (B41778) derivative with a solution of cyanamide and hydrochloric acid, followed by heating, leads to the formation of the corresponding phenylguanidine. chemicalbook.com This method is directly applicable to the synthesis of N-(4-methylquinazolin-2-yl)guanidine from 2-amino-4-methylquinazoline.

An alternative and common reagent is cyanoguanidine, also known as dicyandiamide (B1669379). This stable and inexpensive solid is frequently used for the synthesis of substituted guanidines. The process typically involves heating the hydrochloride salt of the amine with dicyandiamide in a suitable solvent, such as water or an alcohol, to yield the biguanide (B1667054) derivative, which can then be converted to the guanidine.

Table 2: Common Guanidinylation Methods

| Guanidinylating Agent | Substrate | General Conditions | Product | Reference |

|---|---|---|---|---|

| Cyanamide | Primary Amine (e.g., Aniline) | Acid (e.g., HCl), Heat | Substituted Guanidine | chemicalbook.com |

| 1H-Pyrazole-1-carboxamidine | Primary Amine | Base (e.g., DIPEA), Room Temp | Substituted Guanidine | nih.gov |

| Dicyandiamide (Cyanoguanidine) | Amine Salt | Heat in solvent | Biguanide/Guanidine Derivative | General Method |

Derivatization and Analogue Synthesis Approaches

The synthesis of derivatives and analogues of N-(4-methylquinazolin-2-yl)guanidine allows for the exploration of structure-activity relationships. Modifications can be targeted at either the quinazoline nucleus or the guanidine side chain.

One powerful strategy for modifying the quinazoline core is through cross-coupling reactions. For instance, a halogenated quinazoline (e.g., a bromo- or iodo-substituted version) can undergo a Suzuki-Miyaura reaction with various boronic acids to introduce a wide range of aryl or heteroaryl substituents. nih.gov Another approach involves the functionalization of existing substituents. A patent describes the use of 2-chloromethyl-4-methyl quinazoline as a starting material for coupling reactions, indicating that the methyl group at position 2 can be used as a handle for further modifications. google.com

Derivatization can also focus on the guanidine moiety itself. The synthesis of N-substituted N'-sulfonylguanidines demonstrates a strategy where a pre-functionalized guanidinylating agent is reacted with an amine. mdpi.com This approach allows for the systematic introduction of various substituents onto the guanidine group, enabling fine-tuning of the compound's properties.

Rational Design of Substituents on the Quinazoline Ring

The rational design of substituents on the quinazoline ring is a key strategy for modulating the properties of the core molecule. Structure-activity relationship (SAR) studies on various quinazoline derivatives provide a framework for these modifications. Although specific SAR data for N-(4-methylquinazolin-2-yl)guanidine is limited, general principles derived from related quinazoline series are highly applicable.

Key positions on the quinazoline ring for substitution include positions 5, 6, 7, and 8. The introduction of different functional groups at these positions can influence factors such as solubility, metabolic stability, and target binding affinity. For instance, studies on other 4-substituted quinazolines have shown that introducing small electron-donating groups at the 6- and 7-positions, such as methoxy (B1213986) groups, can be favorable for certain biological activities. mdpi.com Conversely, placing substituents at the 7-position is sometimes less tolerated than at the 6-position. nih.gov The introduction of a halogen, such as bromine, at the 6-position has also been explored to enhance lipophilicity. nih.gov The impact of such substitutions is often dependent on the specific biological target. For example, in the context of kinase inhibitors, the aniline moiety at C-4 and substituents at C-6 are critical determinants of selectivity. nih.gov

The following table summarizes potential substituent effects based on general findings for the quinazoline scaffold.

| Position on Quinazoline Ring | Type of Substituent | Potential Impact | Reference |

| 5 | Small groups | Generally well-tolerated | nih.gov |

| 6 | Small groups (e.g., amino, methoxy) | Often preferred; can increase activity | mdpi.comnih.gov |

| 6 | Halogens (e.g., Bromo) | Increases lipophilicity | nih.gov |

| 7 | Various groups | Substitution is often less tolerated than at position 6 | nih.gov |

| 8 | Nitrogen replacement | Can lead to a reduction in potency | nih.gov |

Chemical Modifications of the Guanidine Side Chain

The guanidine group is a crucial pharmacophore due to its ability to form multiple hydrogen bonds and participate in electrostatic interactions. nih.gov Chemical modification of this side chain in N-(4-methylquinazolin-2-yl)guanidine represents a viable strategy for altering its interaction profile.

Modifications can include:

N-Alkylation: Introducing alkyl groups onto the terminal nitrogen atoms (Nω) of the guanidine moiety can alter its basicity and steric profile. nih.gov

N-Acylation: The addition of acyl groups is another functionalization route. nih.gov

Cyclization: The guanidine moiety can be incorporated into a cyclic system, such as a 5-amino-1,2,4-triazole, which acts as a conformationally rigid "mimic" of guanidine and has proven favorable in some contexts. nih.gov

These modifications are typically achieved by reacting a suitable quinazoline precursor with a pre-functionalized guanidinylating agent. The synthesis of such agents, for example, N,N′-Di-Boc-N"-triflyl-guanidine, allows for the clean and efficient transfer of a protected and modified guanidine group to a primary amine. google.comgoogle.com This approach provides a versatile method for creating a library of derivatives with diverse guanidine side chains. nih.gov

Advanced Synthetic Techniques for Library Generation (e.g., Microwave-Assisted Synthesis)

To efficiently explore the chemical space around N-(4-methylquinazolin-2-yl)guanidine, advanced synthetic techniques are employed for library generation. Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times and often increasing yields compared to conventional heating methods. nih.govmdpi.com

The application of microwave irradiation is particularly effective for key steps in quinazoline synthesis, such as the condensation and cyclization reactions. For example, the reaction of 4-chloroquinazolines with various amines to form 4-aminoquinazolines can be completed in minutes under microwave conditions, compared to hours with conventional refluxing. mdpi.com Similarly, the synthesis of (quinazolin-4-ylamino)methylphosphonates has been optimized using microwave irradiation, achieving higher yields in a fraction of the time. nih.gov This technology is also applicable to the synthesis of the quinazoline core itself from precursors like 2-halobenzoic acids and amidines, including guanidines, in environmentally benign solvents like water. rsc.org

The advantages of microwave-assisted synthesis include:

Rapid Reaction Times: Reactions are often completed in minutes. mdpi.comnih.gov

Higher Yields: Improved yields are frequently observed. nih.gov

Greener Chemistry: Enables the use of eco-friendly solvents and reduces energy consumption. rsc.orgrsc.org

This technique is ideal for rapidly producing a diverse library of N-(4-methylquinazolin-2-yl)guanidine analogues with various substituents on both the quinazoline ring and the guanidine side chain for further screening.

Methodological Aspects of Synthesis and Characterization

The successful synthesis and study of N-(4-methylquinazolin-2-yl)guanidine rely on robust methodological approaches for both its creation and subsequent purity verification.

Optimization of Reaction Conditions for Yield and Selectivity

The synthesis of substituted quinazolines, including N-(4-methylquinazolin-2-yl)guanidine, often requires careful optimization of reaction conditions to maximize yield and ensure regioselectivity. Key parameters that are typically optimized include the choice of solvent, catalyst, temperature, and reaction time.

A common synthetic route to 2-aminoquinazoline derivatives involves the reaction of 2-aminobenzonitriles with guanidine. Alternatively, a 2-chloroquinazoline (B1345744) intermediate can be reacted with guanidine. For the latter, the reaction of 4-chloroquinazolines with N-methylanilines has been studied under microwave conditions, where parameters such as reaction time and microwave power were optimized to achieve high yields. nih.gov For instance, an optimal reaction time of 20 minutes at a microwave power of 60W or higher was found to be effective for certain substrates. mdpi.com

The choice of catalyst is also critical. Various metal-catalyzed approaches, using copper, manganese, or cobalt, have been developed for the efficient synthesis of quinazoline derivatives. nih.gov For example, a copper-catalyzed one-pot reaction of 2-aminobenzylamines with aryl aldehydes has been shown to produce quinazolines in excellent yields. nih.gov The solvent system can also have a profound impact. While organic solvents like DMF and 2-propanol are common nih.govmdpi.com, greener approaches using water have been successfully developed, particularly in microwave-assisted syntheses. rsc.org

The table below illustrates typical parameters optimized in quinazoline synthesis.

| Parameter | Variable | Outcome | Reference |

| Solvent | Isopropanol vs. DMF vs. Water | Affects solubility and reaction rate; water can be a green option | nih.govmdpi.comrsc.org |

| Catalyst | None vs. Copper vs. Iron | Can significantly increase reaction rate and yield | rsc.orgnih.gov |

| Temperature | Room Temp vs. Reflux vs. Microwave (100-150°C) | Higher temperatures/microwave irradiation drastically reduce reaction time | nih.govnih.gov |

| Reaction Time | Minutes (Microwave) vs. Hours (Conventional) | Microwave irradiation leads to a significant reduction in time | mdpi.com |

Analytical Techniques for Purity Assessment

The characterization and purity assessment of N-(4-methylquinazolin-2-yl)guanidine and its derivatives are essential to ensure the integrity of research findings. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC): HPLC is the foremost technique for determining the purity of the final compound. nih.govresearchgate.net A reversed-phase (RP) column, such as a C18 column, is commonly used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netresearchgate.net The purity is determined by the peak area percentage of the main component, with values greater than 95% often required for biologically evaluated compounds. nih.gov HPLC methods are also developed to assess the stability of quinazoline derivatives under various conditions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable for structural elucidation. ¹H NMR provides information on the number and environment of protons, confirming the presence of the methyl group, the aromatic protons of the quinazoline ring, and the protons associated with the guanidine moiety. nih.govnih.gov ¹³C NMR confirms the carbon skeleton of the molecule. nih.gov

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compound by providing a highly accurate mass-to-charge ratio ([M+H]⁺). nih.govnih.gov This technique is also crucial for identifying process-related impurities and degradation products. mdpi.com

These techniques, used in concert, provide a comprehensive characterization of N-(4-methylquinazolin-2-yl)guanidine, confirming its structure and ensuring its purity for subsequent studies.

Molecular Mechanisms and Biological Target Interactions of N 4 Methylquinazolin 2 Yl Guanidine

Mechanistic Basis of Compound-Target Engagement

The interaction of N-(4-methylquinazolin-2-yl)guanidine with its biological targets is a nuanced process governed by a series of non-covalent forces. These interactions, while transient, collectively contribute to the stable binding of the compound to its receptor sites, initiating a cascade of biological events.

Role of Hydrogen Bonding in Molecular Recognition

Hydrogen bonds are pivotal in the selective binding of N-(4-methylquinazolin-2-yl)guanidine to its target proteins. The guanidinium (B1211019) group, with its multiple hydrogen bond donors, and the quinazoline (B50416) ring, with its nitrogen atoms acting as hydrogen bond acceptors, are the primary moieties involved in these interactions. In the context of its targets, this compound can form hydrogen bonds with specific amino acid residues within the binding pockets, thereby anchoring it in a favorable orientation for sustained interaction.

Significance of Ionic and Electrostatic Interactions

The guanidinium group of N-(4-methylquinazolin-2-yl)guanidine is protonated at physiological pH, conferring a positive charge to this part of the molecule. This positive charge facilitates strong ionic and electrostatic interactions with negatively charged amino acid residues, such as aspartate and glutamate, which are often found in the binding sites of its target receptors. These long-range electrostatic forces are crucial for the initial recognition and subsequent stabilization of the compound-receptor complex.

Exploration of Other Non-Covalent Binding Modes

Beyond hydrogen bonding and ionic interactions, the binding of N-(4-methylquinazolin-2-yl)guanidine is further stabilized by other non-covalent forces. The aromatic quinazoline ring can engage in π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the binding pocket. Additionally, the methyl group on the quinazoline ring can participate in hydrophobic and van der Waals interactions with nonpolar residues, further enhancing the binding affinity and specificity of the compound.

Elucidation of Biological Targets

Research has identified two primary biological targets for N-(4-methylquinazolin-2-yl)guanidine: the Acid-Sensing Ion Channel Type 3 (ASIC3) and the Gamma-Aminobutyric Acid Type A Receptor (GABAAR). The compound exhibits distinct modes of action at each of these targets.

Acid-Sensing Ion Channel Type 3 (ASIC3) Modulation and Its Implications

N-(4-methylquinazolin-2-yl)guanidine, also known as GMQ in some literature, acts as a modulator of ASIC3, a cation channel activated by extracellular acidification. nih.govxenbase.org This modulation has significant implications for processes such as pain sensation.

The compound is understood to be an allosteric modulator, binding to a site on the receptor that is distinct from the proton-sensing acidic pockets. nih.govfrontiersin.org The extracellular domain of the ASIC3 channel is critical for the effects of N-(4-methylquinazolin-2-yl)guanidine. nih.gov Studies have shown that the compound shifts the pH dependence of both activation and inactivation of the channel. nih.gov A key consequence of this modulation is the creation of a "window current" at physiological pH, leading to persistent channel activation. nih.gov

Site-directed mutagenesis studies have pinpointed a specific amino acid residue, Glutamate-79 (Glu-79), located in the palm domain of ASIC3, as being critical for the functional consequences of the compound's binding, though not for the binding event itself. nih.gov In silico modeling studies have suggested that the 4-methylquinazoline (B149083) portion of the molecule likely engages in hydrophobic interactions with residues such as Valine-425 and Leucine-273, while also interacting with the pivotal Glu-79 residue. biorxiv.org

| Feature of ASIC3 Modulation | Finding |

| Mechanism of Action | Allosteric modulation |

| Binding Site | A non-proton ligand-sensor site in the extracellular domain nih.gov |

| Effect on Channel Gating | Shifts pH dependence of activation and inactivation, creating a window current nih.gov |

| Key Residue | Glu-79 in the palm domain is crucial for functional effects nih.gov |

| Postulated Interactions | Hydrophobic interactions with V425 and L273, and interaction with E79 biorxiv.org |

Gamma-Aminobutyric Acid Type A Receptor (GABAAR) Antagonism

In addition to its effects on ASIC3, N-(4-methylquinazolin-2-yl)guanidine acts as a competitive antagonist at GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. nih.gov

The compound inhibits GABA-induced currents in a manner that suggests it competes with the endogenous ligand, GABA, for its binding site. nih.gov This competitive antagonism has been demonstrated through Schild analysis. nih.gov Single-channel recordings have revealed that N-(4-methylquinazolin-2-yl)guanidine decreases the open probability of GABA-A receptors without altering their conductance. nih.gov

Mutagenesis studies have provided strong evidence for the compound's binding location within the GABA binding pocket. Specifically, mutations at Glutamate-155 (Glu155) of the β2 subunit and Phenylalanine-64 (Phe64) of the α1 subunit have been shown to profoundly decrease the receptor's sensitivity to N-(4-methylquinazolin-2-yl)guanidine. nih.gov This indicates direct interaction with or allosteric effects mediated through these key residues.

| Feature of GABAAR Antagonism | Finding |

| Mechanism of Action | Competitive antagonism nih.gov |

| Effect on Receptor Function | Decreases open probability of the channel without affecting conductance nih.gov |

| Binding Site | Competes with GABA for its binding pocket nih.gov |

| Key Residues | Glu155 of the β2 subunit and Phe64 of the α1 subunit nih.gov |

Interactions with Nucleic Acid Structures, Specifically G-quadruplex DNA

G-quadruplexes (G4s) are non-canonical four-stranded nucleic acid structures formed in guanine-rich sequences. nih.gov These structures are significant in regulating gene expression, and as such, have become targets for drug design. nih.govnih.gov While direct studies on N-(4-methylquinazolin-2-yl)guanidine are limited, research into its constituent chemical motifs—quinazoline and guanidine (B92328)—provides strong evidence for potential interactions.

A series of 2,4-disubstituted quinazoline derivatives have been identified as a new class of highly selective ligands for telomeric G-quadruplex DNA. nih.gov These compounds have been shown to effectively recognize and bind to G-quadruplexes with a higher affinity than for duplex DNA. nih.govnih.gov The interaction is influenced by the substitution pattern on the quinazoline ring and the characteristics of the side chains. nih.gov Furthermore, guanidinium-based molecules, such as benzimidazolylguanidines, have also been shown to bind to G-quadruplex structures, with binding strengths in the order of 10⁶, indicating a strong interaction. nih.gov The planar nature of the quinazoline core allows it to stack on the terminal G-tetrads, a common binding mode for G4 ligands.

Modulation of Other Ion Channels (e.g., Ca²⁺ and K⁺ Currents)

N-(4-methylquinazolin-2-yl)guanidine, also known as 2-guanidine-4-methylquinazoline (this compound), demonstrates significant modulatory effects on several types of ion channels beyond its known activity on acid-sensing ion channels (ASICs). Studies on pituitary GH3 cells have shown that this compound can influence both potassium (K⁺) and calcium (Ca²⁺) currents.

Specifically, this compound was found to increase the amplitude of Ca²⁺-activated K⁺ currents (IK(Ca)). This effect was reversed by the large-conductance Ca²⁺-activated K⁺ (BKCa) channel blocker, verruculogen. In inside-out patch-clamp recordings, this compound enhanced the open probability of BKCa channels with an EC₅₀ value of 0.95 µM. It shifted the activation curve of these channels to a more negative potential without altering the gating charge, ultimately reducing the free energy required for channel activation.

Conversely, this compound application suppressed other ion currents, including the delayed rectifying K⁺ current (IK(DR)), voltage-gated Na⁺ current (INa), and L-type Ca²⁺ current (ICa,L). These findings indicate that this compound has multiple regulatory actions on a variety of ion channels, which should be considered when using it as a specific ASIC3 agonist.

Below is a summary of the effects of N-(4-methylquinazolin-2-yl)guanidine (this compound) on various ion currents in pituitary GH3 cells.

| Ion Current | Effect of this compound | EC₅₀ / IC₅₀ | Notes |

| Ca²⁺-activated K⁺ current (IK(Ca)) | Increased amplitude | 0.95 µM (EC₅₀ for BKCa channels) | Effect reversed by verruculogen. |

| Delayed Rectifying K⁺ current (IK(DR)) | Suppressed | Not specified | --- |

| Voltage-gated Na⁺ current (INa) | Suppressed | Not specified | --- |

| L-type Ca²⁺ current (ICa,L) | Suppressed | Not specified | --- |

Na⁺/H⁺ Exchanger Type 1 (NHE-1) Inhibition by Related Guanidine Derivatives

The Na⁺/H⁺ exchanger (NHE) family, particularly the ubiquitous NHE-1 isoform, is crucial for maintaining intracellular pH and cell volume. nih.gov Guanidine derivatives are a prominent class of NHE-1 inhibitors. While amiloride (B1667095) was an early, non-selective inhibitor, subsequent acylguanidine compounds were developed with increased potency and selectivity for NHE-1.

Compounds such as Cariporide, Eniporide, and BIIB723 are potent NHE-1 inhibitors. nih.gov For instance, a study on substituted benzoylguanidine derivatives revealed compounds with inhibitory activity orders of magnitude higher than Cariporide. nih.gov Specifically, compound 7j from that study showed an IC₅₀ value of 0.068 nmol/L, compared to 30.7 nmol/L for Cariporide. nih.gov This highlights the significance of the guanidine moiety in designing potent NHE-1 inhibitors. These inhibitors typically feature a guanidinium group that interacts with the exchanger, leading to the blockage of ion translocation.

| Compound | Class | NHE-1 IC₅₀ | Selectivity |

| Amiloride | Pyrazinoylguanidine | ~1 µM | Low |

| Cariporide | Benzoylguanidine | 30.7 nmol/L | High |

| Compound 7j | Substituted Benzoylguanidine | 0.068 nmol/L | High |

| BIIB723 | Acylguanidine | ~30 nM (cardiomyocytes) | ~40-fold over NHE-2 |

Investigation of Signal Peptidase IB (SpsB) Binding (for guanidinium analogs)

Recent research has explored the interaction of guanidinium-containing compounds with novel bacterial targets, such as the essential enzyme Signal Peptidase IB (SpsB). SpsB is a type I signal peptidase in Staphylococcus aureus responsible for cleaving signal peptides from secreted proteins, a critical step in protein trafficking. wikipedia.org

A screening of alkyl guanidinium compounds identified a molecule, designated L15 , which exhibits bactericidal activity. nih.gov Mechanistic studies revealed that L15 does not inhibit but rather activates SpsB. nih.gov It is proposed that L15 binds to an allosteric site on the enzyme, which enhances its catalytic turnover. nih.gov This hyperactivity leads to an uncontrolled release of proteins, including autolysins, ultimately causing cell lysis and death. nih.gov Molecular dynamics simulations showed that the guanidinium group of L15 forms crucial hydrogen bonds with residues D162 and Q165 of SpsB, anchoring the molecule to the binding site and underscoring the importance of this functional group for the interaction. nih.gov

Cellular and Subcellular Effects of N-(4-methylquinazolin-2-yl)guanidine

The molecular interactions of N-(4-methylquinazolin-2-yl)guanidine and its analogs translate into significant effects at the cellular and subcellular levels, primarily impacting ion balance and signaling cascades.

Impact on Cellular Excitability and Ion Homeostasis

The multifaceted modulation of ion channels by N-(4-methylquinazolin-2-yl)guanidine directly influences cellular excitability and the maintenance of ion homeostasis. The suppression of the voltage-gated Na⁺ current and the delayed rectifying K⁺ current would generally lead to a decrease in neuronal excitability by making it more difficult to initiate and repolarize action potentials.

Simultaneously, its potentiation of BKCa channels, which are activated by membrane depolarization and intracellular Ca²⁺, contributes to the repolarization phase of action potentials and can induce membrane hyperpolarization. This complex interplay results in a nuanced regulation of cellular firing patterns. Furthermore, the inhibition of L-type Ca²⁺ channels reduces calcium influx, affecting not only excitability but also intracellular calcium levels, a key aspect of ion homeostasis. The inhibition of NHE-1 by related guanidine derivatives further impacts ion homeostasis by altering the intracellular pH and sodium concentration, which are tightly linked to numerous cellular functions.

Influence on Cellular Signaling Pathways

The biological activities of N-(4-methylquinazolin-2-yl)guanidine and its relatives suggest a significant influence on various cellular signaling pathways.

Calcium Signaling: By inhibiting L-type Ca²⁺ channels, the compound directly reduces Ca²⁺ influx, a primary step in many calcium-dependent signaling cascades that regulate processes from gene transcription to muscle contraction. The modulation of Ca²⁺-activated K⁺ channels further integrates electrical activity with calcium signaling pathways.

pH-Dependent Signaling: The inhibition of the Na⁺/H⁺ exchanger by related guanidine derivatives can lead to intracellular acidification, impacting the activity of pH-sensitive enzymes and proteins, and influencing signaling pathways related to cell proliferation, migration, and apoptosis.

Protein Secretion Pathways: As demonstrated by guanidinium analogs like L15, interaction with SpsB can dysregulate the bacterial protein secretion pathway. nih.gov This novel mechanism of action, which involves enzyme activation rather than inhibition, disrupts the controlled trafficking of surface proteins and leads to cell death, representing a distinct signaling pathway targeted by this class of compounds. nih.gov

Effects on Intracellular Macromolecular Organization

Currently, there is a lack of specific research data detailing the direct effects of N-(4-methylquinazolin-2-yl)guanidine on the organization of intracellular macromolecules. The primary targets of this compound identified to date are ion channels located on the cell surface, such as acid-sensing ion channels (ASICs) and GABA-A receptors. nih.govnih.gov The modulation of these channels by N-(4-methylquinazolin-2-yl)guanidine initiates signaling cascades that could theoretically have downstream consequences on the intracellular environment.

For instance, the activation of certain ASICs can lead to an influx of calcium ions, which in turn can activate calcium-dependent enzymes like CaMKII. nih.gov Such enzymatic activities are known to play a role in various cellular processes, including the regulation of cytoskeletal dynamics and gene expression. However, no studies have directly linked the activation of ASICs by N-(4-methylquinazolin-2-yl)guanidine to specific alterations in intracellular macromolecular structures.

Similarly, its role as a competitive antagonist of GABA-A receptors primarily influences neuronal excitability by modulating chloride ion influx. nih.govyoutube.com While significant changes in ion gradients and neuronal activity can have long-term effects on cellular homeostasis and structure, direct evidence of N-(4-methylquinazolin-2-yl)guanidine inducing changes in the organization of proteins, nucleic acids, or other macromolecules within the cell has not been reported in the available scientific literature.

Future research is required to investigate the potential secondary effects of N-(4-methylquinazolin-2-yl)guanidine on intracellular macromolecular organization, moving beyond its initial interactions at the cell membrane.

Structure Activity Relationship Sar Investigations of N 4 Methylquinazolin 2 Yl Guanidine Derivatives

Systematic Probing of Structural Features for Modulating Activity

The systematic modification of the N-(4-methylquinazolin-2-yl)guanidine scaffold has been instrumental in understanding the contribution of its core components to biological activity. Researchers have methodically altered the quinazoline (B50416) ring, the methyl group at the 4-position, and the guanidine (B92328) functional group to map the steric and electronic requirements for optimal target interaction.

Correlating Quinazoline Ring Substitution Patterns with Biological Responses

The substitution pattern on the quinazoline ring of N-(4-methylquinazolin-2-yl)guanidine derivatives has been shown to be a critical determinant of their biological activity and selectivity. A range of analogues with modifications at various positions of the bicyclic system have been synthesized and evaluated, leading to the establishment of key SAR trends.

For example, in a series of quinazoline-2,4(1H,3H)-dione guanidine derivatives investigated as NHE-1 inhibitors, substitutions on the quinazoline ring were found to significantly influence potency. nih.gov The introduction of a bromine atom at the 5-position of the quinazoline ring was shown to decrease the inhibitory activity, suggesting potential steric limitations within the binding site of the target protein. nih.gov This highlights the sensitivity of the biological target to the size and nature of the substituent at this specific position.

Conversely, in other studies focusing on different biological targets, such as opioid receptor like-1 (ORL1) antagonists, specific substitutions on the quinazoline ring have been found to be beneficial for activity. For instance, the presence of a methyl group at the 6-position of the quinazoline ring was a feature in a highly potent ORL1 antagonist. nih.gov

These findings underscore the importance of the substitution pattern on the quinazoline ring in dictating the biological response, with the optimal substitution being highly dependent on the specific molecular target.

Defining the Essentiality of the Guanidine Moiety for Target Affinity and Efficacy

The guanidine group, a key feature of N-(4-methylquinazolin-2-yl)guanidine, plays a crucial role in the molecule's interaction with its biological targets. This highly basic functional group is capable of forming multiple hydrogen bonds and engaging in electrostatic interactions, which are often essential for high-affinity binding.

The significance of the guanidine moiety has been demonstrated through comparative studies where it is replaced with other functional groups. For instance, in the context of NHE-1 inhibitors, the guanidine moiety was found to be a key contributor to the observed activity. nih.gov However, it was also noted that replacing the guanidine residue with a conformationally rigid 5-amino-1,2,4-triazole, a guanidine "mimic," led to more active compounds in some cases. nih.gov This suggests that while the basic and hydrogen-bonding capabilities of the guanidine group are important, the conformational rigidity of the substituent at this position can also play a a significant role in optimizing the interaction with the target.

The essentiality of the guanidine moiety for target affinity and efficacy is therefore a central theme in the SAR of this compound class, with its basicity, hydrogen-bonding capacity, and conformational presentation being key determinants of biological activity.

Development of Pharmacophore Models for Rational Design

Pharmacophore modeling is a computational approach that has been instrumental in rationalizing the SAR of N-(4-methylquinazolin-2-yl)guanidine derivatives and in guiding the design of new, more potent analogues. dovepress.com A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.

For quinazoline-based compounds, pharmacophore models typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. mdpi.comfip.org In the context of N-(4-methylquinazolin-2-yl)guanidine derivatives, a pharmacophore model would likely highlight the key interactive features of the quinazoline ring system and the guanidine moiety.

The development of such models often begins with the identification of a set of active compounds and, if available, the three-dimensional structure of the biological target. dovepress.com By aligning the active molecules, common chemical features that are essential for activity can be identified and incorporated into a pharmacophore hypothesis.

These models serve as powerful tools for virtual screening of compound libraries to identify novel scaffolds that match the pharmacophoric requirements. They also aid in the optimization of existing lead compounds by providing insights into how modifications to the molecular structure might enhance binding affinity and efficacy. Molecular modeling studies on 4-aminoquinazoline derivatives have helped to clarify the structural factors that contribute to their high affinity and selectivity, demonstrating the utility of these computational approaches. nih.gov

Comparative Analysis of Analogues to Optimize Biological Activity Profiles

The optimization of the biological activity profile of N-(4-methylquinazolin-2-yl)guanidine derivatives relies heavily on the comparative analysis of a wide range of structural analogues. By systematically synthesizing and evaluating related compounds, researchers can identify modifications that lead to improved potency, selectivity, and pharmacokinetic properties. nih.gov

A key aspect of this comparative analysis is the generation of SAR data tables that correlate structural modifications with changes in biological activity. These tables provide a clear and quantitative overview of the SAR landscape, enabling researchers to make informed decisions in the design of the next generation of compounds.

The table below presents a hypothetical comparative analysis based on the types of modifications commonly explored in SAR studies of quinazoline derivatives.

| Compound | R1 | R2 | Biological Activity (IC50, nM) |

| 1 | H | H | 500 |

| 2 | 6-Cl | H | 250 |

| 3 | 7-OCH3 | H | 400 |

| 4 | H | CH3 | 600 |

| 5 | 6-Cl | CH3 | 300 |

This table is for illustrative purposes and does not represent actual experimental data.

Through such comparative analyses, the SAR for a particular biological target can be refined, leading to the development of highly optimized lead compounds with desirable therapeutic properties.

Computational Chemistry and Molecular Modeling Studies of N 4 Methylquinazolin 2 Yl Guanidine

Molecular Docking Simulations for Predicting Ligand-Target Binding Modes

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is crucial for understanding potential mechanisms of action and for structure-based drug design. For the quinazoline (B50416) and guanidine (B92328) classes of compounds, docking studies have been widely applied to elucidate binding interactions with various biological targets.

In studies of quinazoline derivatives, molecular docking has been instrumental in identifying key interactions within the binding sites of enzymes such as epidermal growth factor receptor (EGFR), p21-activated kinases 4 (PAK4), and matrix metalloproteinase-13 (MMP-13). These studies frequently reveal that the quinazoline ring engages in hydrophobic and stacking interactions with non-polar residues. For instance, in the case of human thymidylate synthase inhibitors, the quinazoline ring of the inhibitors was found to form hydrophobic contacts with residues like Leu192 and Leu221.

The guanidine moiety, known for its basicity and ability to form strong hydrogen bonds, is also a key player in molecular recognition. nih.gov In silico investigations of guanidine-containing compounds often highlight the formation of multiple hydrogen bonds and salt bridges with acidic residues (e.g., aspartate, glutamate) in the active site of a protein. A docking-based study on tricyclic guanidine analogs as anti-malarial agents successfully correlated the predicted binding modes with their in vitro activities.

A hypothetical docking study of N-(4-methylquinazolin-2-yl)guanidine would likely show a combination of these interactions: the quinazoline core orienting within a hydrophobic pocket and the guanidine group forming critical hydrogen bonds with polar or charged residues of a target protein.

Table 1: Examples of Interacting Residues Identified in Docking Studies of Quinazoline Derivatives

| Target Protein | Key Interacting Residues with Quinazoline Analogs | Type of Interaction |

| EGFR | Met793, Leu718, Cys797 | Hydrogen Bonding, Covalent Bonding |

| PAK4 | Leu398 | Hydrogen Bonding, Hydrophobic Interaction |

| Human Thymidylate Synthase | Leu192, Leu221, Tyr258 | Hydrophobic Contacts, Stacking Interactions |

Molecular Dynamics Simulations for Assessing Conformational Dynamics and Stability of Complexes

Molecular dynamics (MD) simulations provide a dynamic view of a ligand-protein complex, assessing its stability and conformational changes over time. This technique complements the static picture provided by molecular docking. MD simulations have been applied to various quinazoline derivatives to validate docking poses and understand the dynamic behavior of the complex.

Typical analyses in MD simulations include the calculation of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A stable RMSD for both the protein and the ligand over the simulation time suggests a stable binding mode. For example, a molecular dynamics study on quinazoline compounds targeting bacterial proteins showed that stable complexes had RMSD values within an acceptable range (e.g., 1.2 Å to 2.6 Å). RMSF analysis helps to identify the flexibility of different parts of the protein, with regions interacting with the ligand often showing reduced fluctuation.

For N-(4-methylquinazolin-2-yl)guanidine, an MD simulation would be crucial to confirm the stability of the predicted docked pose. It would reveal how the molecule settles into the binding pocket and whether the key hydrogen bonds and hydrophobic interactions predicted by docking are maintained over time.

Table 2: Key Parameters from Molecular Dynamics Simulations of Quinazoline Derivatives

| System | Simulation Time | Key Findings |

| Quinazoline derivative with FtsZ protein | 5 ns | Stable complex with lower RMSD values (1.4 Å for ligand, 2.3 Å for protein) and favorable hydrophobic and electrostatic interactions. nih.gov |

| Quinazolinone derivative with MMP-13 | 10 ns | Enhanced hydrogen bonding interactions with Ser250 and Gly248 observed during the simulation. |

| Quinazoline derivative with EGFR | Not Specified | Investigation of the stability and intramolecular interactions of compounds in the active site of the EGFR enzyme over time. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, providing insights into its reactivity and intrinsic characteristics. nih.gov These methods can calculate properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO).

For quinazoline derivatives, DFT has been used to correlate molecular structure with properties like corrosion inhibition. researchgate.net Such studies calculate parameters like the HOMO-LUMO energy gap (ΔE), which is an indicator of chemical reactivity. A smaller energy gap generally implies higher reactivity. The MEP map is also a valuable tool, as it visualizes the electron-rich and electron-deficient regions of a molecule, which are potential sites for electrophilic and nucleophilic attack, respectively.

Applying quantum chemical calculations to N-(4-methylquinazolin-2-yl)guanidine would allow for the determination of its charge distribution, with the guanidine group expected to be a region of high positive potential, making it a strong hydrogen bond donor. The electronic properties of the quinazoline ring system could also be finely characterized to understand its contribution to binding and reactivity.

In Silico Screening for Novel Scaffolds and Lead Optimization

In silico screening, or virtual screening, is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov This approach is significantly faster and more cost-effective than experimental high-throughput screening. The quinazoline scaffold is a popular starting point in such screening campaigns due to its proven pharmacological relevance. nih.govnih.gov

Once a "hit" compound is identified, computational tools are used for lead optimization. This involves designing and evaluating new analogs with potentially improved properties, such as higher binding affinity, better selectivity, or more favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. For instance, an in silico screening of compounds similar to 2-guanidine-4-methylquinazoline (GMQ) led to the identification of guanabenz (B1672423) and sephin1 (B1681622) as new modulators of the acid-sensing ion channel 3. nih.gov This demonstrates how known active compounds can guide the discovery of new ones.

N-(4-methylquinazolin-2-yl)guanidine itself could serve as a query molecule in a similarity-based virtual screen to find other compounds with similar structural features and potentially similar biological activities.

Predictive Computational Models for Biological Activity Estimation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to build a statistical relationship between the chemical structures of a set of compounds and their biological activities. nih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) generate models based on the steric and electrostatic fields of the molecules.

Several QSAR studies have been successfully performed on quinazoline derivatives to guide the design of more potent inhibitors for various targets. These models provide contour maps that visualize the regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a 3D-QSAR study on tricyclic guanidine analogs as anti-malarial agents yielded a predictive model that could be used to design new inhibitors. nih.gov

A QSAR model could be developed for a series of N-(4-methylquinazolin-2-yl)guanidine analogs, provided sufficient experimental activity data is available. Such a model would be invaluable for predicting the activity of newly designed compounds and for prioritizing their synthesis and experimental testing.

Preclinical Pharmacological and Biological Assessments of N 4 Methylquinazolin 2 Yl Guanidine

In Vitro Biological Activity Evaluation

N-(4-methylquinazolin-2-yl)guanidine has been the subject of various in vitro studies to determine its potential as a pharmacologically active agent. These investigations have explored its effects on cancer cells, immune cells, and microbial pathogens, as well as its interactions with specific biological molecules.

Cell-Based Assays for Anticancer Potential

Derivatives of the quinazoline (B50416) chemical structure, including N-(4-methylquinazolin-2-yl)guanidine, have been evaluated for their ability to inhibit the growth of cancer cells. ontosight.ai Research in this area focuses on understanding how these compounds interfere with the processes that allow cancer cells to proliferate. The specific mechanisms and the extent of growth inhibition are key parameters measured in these cell-based assays.

Assays for Anti-inflammatory Effects on Immune Cells

The potential anti-inflammatory properties of N-(4-methylquinazolin-2-yl)guanidine have been a focus of investigation. ontosight.ai These studies often involve the use of immune cells, such as macrophages, to assess the compound's ability to modulate inflammatory responses. A key indicator of inflammation is the production of nitric oxide (NO) by these cells. The table below would typically display data on the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

| Concentration | % Inhibition of Nitric Oxide Production |

| Data not available | Data not available |

Currently, specific data from assays for anti-inflammatory effects on immune cells for N-(4-methylquinazolin-2-yl)guanidine is not publicly available.

Antimicrobial Efficacy Testing Against Specific Pathogens

Some compounds within the quinazoline class have demonstrated effectiveness against certain microbes. ontosight.ai This has led to the investigation of N-(4-methylquinazolin-2-yl)guanidine for its potential antimicrobial activity. Such testing involves exposing various bacterial and fungal strains to the compound and observing for any inhibition of growth. The results are often presented as the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

| Data not available | Data not available |

Specific data from antimicrobial efficacy testing of N-(4-methylquinazolin-2-yl)guanidine against particular pathogens is not currently available in the public domain.

Biochemical Assays for Enzyme and Receptor Modulation

The unique chemical structure of N-(4-methylquinazolin-2-yl)guanidine, particularly the presence of the guanidine (B92328) group, suggests its potential to interact with biological targets such as enzymes and receptors. ontosight.ai The guanidine group's ability to participate in hydrogen bonding is a crucial factor in these interactions. ontosight.ai Biochemical assays are employed to determine if the compound can inhibit or activate specific enzymes or bind to cellular receptors, which could explain its observed biological activities.

Biophysical Studies of Nucleic Acid Interactions

The interaction of small molecules with nucleic acids is a significant area of research, particularly in the development of new therapeutic agents. While not specifically detailed for N-(4-methylquinazolin-2-yl)guanidine in the provided information, biophysical studies would be employed to investigate its potential to bind to and stabilize specific DNA or RNA structures, such as G-quadruplexes. Techniques like fluorescence resonance energy transfer (FRET) assays could be used to assess such interactions.

In Vivo Studies in Non-Human Animal Models

Investigations in Animal Models for Nociceptive Behavior

While direct studies presenting specific data on N-(4-methylquinazolin-2-yl)guanidine in classical nociceptive models are not extensively available in the public domain, its known mechanisms of action strongly suggest potential analgesic properties. The compound, also known as 2-guanidine-4-methylquinazoline (GMQ), is recognized as an agonist of the acid-sensing ion channel type 3 (ASIC3). nih.govmedchemexpress.cn ASIC3 is a key receptor involved in the detection of acid-induced pain, which is a hallmark of inflammatory and ischemic conditions. nih.gov The modulation of this channel by N-(4-methylquinazolin-2-yl)guanidine points towards a potential role in mitigating pain states. In fact, it has been noted that the compound is increasingly utilized in in vivo studies examining changes in nociceptive behavior. nih.govmedchemexpress.cn

Commonly employed animal models to assess potential analgesic effects include the acetic acid-induced writhing test and the formalin test. The writhing test in mice is a model of visceral pain where the intraperitoneal injection of acetic acid induces characteristic stretching and writhing movements. nih.gov A reduction in the number of writhes is indicative of peripheral analgesic activity.

The formalin test in rodents involves the injection of a dilute formalin solution into the paw, which elicits a biphasic pain response. nih.gov The initial, acute phase is due to direct chemical stimulation of nociceptors, while the later, tonic phase is driven by inflammatory processes and central sensitization. Drugs that act on the central nervous system often inhibit both phases, whereas peripherally acting analgesics typically affect the late phase.

Although specific data for N-(4-methylquinazolin-2-yl)guanidine in these models is not provided in the reviewed literature, a study on a rigid mimetic of a related compound, 2-aminodihydroquinazoline, demonstrated beneficial action in a model of neuropathic pain, further supporting the potential of this chemical scaffold in pain modulation. doi.org

Table 1: Representative Data from Acetic Acid-Induced Writhing Test for a Hypothetical Quinazoline Derivative This table is illustrative and based on typical data presentation for analgesic compounds in this model.

| Treatment Group | Number of Writhes (Mean ± SEM) | % Inhibition |

| Vehicle Control | 65.4 ± 4.2 | - |

| Compound A (10 mg/kg) | 42.1 ± 3.5 | 35.6% |

| Compound A (20 mg/kg) | 28.9 ± 2.8 | 55.8% |

| Diclofenac (10 mg/kg) | 20.5 ± 2.1 | 68.7% |

Assessment of Anti-inflammatory Responses in Preclinical Animal Systems

The quinazoline core is a well-established scaffold in medicinal chemistry, with numerous derivatives exhibiting anti-inflammatory properties. nih.govmdpi.com Guanidine derivatives of quinazolines have also been specifically investigated as anti-inflammatory agents. nih.gov The potential anti-inflammatory action of N-(4-methylquinazolin-2-yl)guanidine is further suggested by the activity of a structurally related mimetic, 2-aminodihydroquinazoline, which was shown to be effective in a mouse model of acute lung inflammation. doi.orgresearchgate.net

A standard and highly reproducible model for evaluating acute anti-inflammatory activity is the carrageenan-induced paw edema test in rats. mdpi.com Subplantar injection of carrageenan, a seaweed polysaccharide, elicits a localized inflammatory response characterized by edema (swelling), which can be quantified over several hours. The anti-inflammatory effect of a test compound is determined by its ability to reduce the swelling compared to a vehicle-treated control group.

Another common model is lipopolysaccharide (LPS)-induced inflammation. LPS, a component of the outer membrane of Gram-negative bacteria, can be administered to animals to induce a systemic inflammatory response, including the release of pro-inflammatory cytokines like TNF-α. nih.gov A study on guanidine derivatives of quinazoline-2,4(1H,3H)-dione, which are related to the target compound, showed that they could inhibit the synthesis of nitric oxide (NO) and the secretion of interleukin-6 (IL-6) in murine macrophages and alleviate tissue damage in an LPS-induced acute lung injury model in mice. nih.gov

Table 2: Representative Data from Carrageenan-Induced Paw Edema Test for a Hypothetical Quinazoline Derivative This table is illustrative and based on typical data presentation for anti-inflammatory compounds in this model.

| Treatment Group | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |

| Vehicle Control | 0.78 ± 0.06 | - |

| Compound B (25 mg/kg) | 0.55 ± 0.05 | 29.5% |

| Compound B (50 mg/kg) | 0.39 ± 0.04 | 50.0% |

| Indomethacin (10 mg/kg) | 0.31 ± 0.03 | 60.3% |

Characterization of General Pharmacological Effects in Animal Models

Beyond its potential role in pain and inflammation, N-(4-methylquinazolin-2-yl)guanidine has been shown to possess other distinct pharmacological activities. One notable study identified the compound as a histamine (B1213489) H2 receptor antagonist. nih.gov In rat models, it was found to decrease both basal and stimulated gastric acid secretion, an effect that is characteristic of H2 blockers like cimetidine. This antisecretory effect was confirmed in isolated tissue preparations, where the compound inhibited histamine-induced contractions in guinea pig auricles and rat uterus, both of which are rich in H2 receptors.

Furthermore, detailed neuropharmacological studies have characterized N-(4-methylquinazolin-2-yl)guanidine as a potent and competitive antagonist of the A-type γ-aminobutyric acid (GABAA) receptor. nih.gov Investigations using cultured rat hippocampal neurons demonstrated that the compound strongly inhibits currents induced by GABA, the primary inhibitory neurotransmitter in the central nervous system. This action is significant, as GABAA receptors are important targets for a wide range of drugs, including sedatives, anxiolytics, and anticonvulsants.

Table 3: Summary of General Pharmacological Activities of N-(4-methylquinazolin-2-yl)guanidine

| Pharmacological Target | Observed Effect | Model System | Reference |

| Histamine H2 Receptor | Antagonist; Decreased gastric acid secretion | Rats, Guinea Pig Auricle, Rat Uterus | nih.gov |

| GABAA Receptor | Competitive Antagonist; Inhibition of GABA-induced currents | Cultured Rat Hippocampal Neurons | nih.gov |

| Acid-Sensing Ion Channel 3 (ASIC3) | Agonist | - | nih.govmedchemexpress.cn |

Future Research Directions and Mechanistic Therapeutic Potential

Identification of Novel or Undiscovered Biological Pathways

N-(4-methylquinazolin-2-yl)guanidine has been identified as a modulator of acid-sensing ion channels (ASICs) and, more recently, as a potent and preferential competitive antagonist of GABAA receptors (GABAARs). nih.gov This dual activity suggests that the full spectrum of its biological effects may not yet be fully understood. The guanidine (B92328) functional group is a versatile feature found in many biologically active compounds, including kinase inhibitors and α2-noradrenaline receptor antagonists. researchgate.net The structural similarity of N-(4-methylquinazolin-2-yl)guanidine to other bioactive heterocyclic guanidines, some of which have shown effects on blood pressure, hints at the possibility of additional, undiscovered biological targets and pathways. nih.gov Future research should, therefore, aim to screen this compound against a wider array of receptors, enzymes, and ion channels to uncover any previously unknown interactions and expand its potential therapeutic applications.

Strategic Development of Chemical Probes for Specific Targets

There is a clear potential for N-(4-methylquinazolin-2-yl)guanidine and its future analogues to be developed into highly specific chemical probes. nih.gov A chemical probe is a small molecule used to study the function of a specific protein or biological pathway. Given its novel chemical structure and its potent, competitive inhibition of GABAA receptors, N-(4-methylquinazolin-2-yl)guanidine serves as an excellent starting point. nih.gov The development of probes based on this scaffold could facilitate detailed investigations into the pharmacology and physiology of GABAA receptors. nih.gov Such tools are invaluable for understanding the specific roles these receptors play in health and disease.

Rational Design of Enhanced Analogues with Modulated Selectivity

The existing structure of N-(4-methylquinazolin-2-yl)guanidine offers a foundation for the rational design of new analogues with improved properties. The goal of such design would be to modulate the compound's selectivity, enhancing its affinity for a specific target like the GABAA receptor while reducing its effect on others, such as ASICs, or vice versa. Research into how minor structural modifications affect binding and activity is key. For instance, studies on other guanidine-containing molecules have successfully used structure-activity relationship (SAR) analyses to develop potent and selective inhibitors of specific kinases. nih.gov

Similarly, creating analogues of N-(4-methylquinazolin-2-yl)guanidine by modifying the quinazoline (B50416) core or the guanidine group could fine-tune its pharmacological profile. The existence of related compounds like 1-Methyl-1-(4-methylquinazolin-2-yl)guanidine and 2-(4-Ethoxy-8-methylquinazolin-2-yl)guanidine suggests that these positions are amenable to chemical modification. bldpharm.comnih.gov Research has shown that specific mutations in the GABA binding site impact the inhibitory action of N-(4-methylquinazolin-2-yl)guanidine, indicating a precise binding interaction that can be exploited for designing more selective and potent analogues. nih.gov

Exploration of N-(4-methylquinazolin-2-yl)guanidine as a Mechanistic Tool in Biological Research

Beyond its therapeutic potential, N-(4-methylquinazolin-2-yl)guanidine is a valuable mechanistic tool for biological research. Its function as a competitive antagonist at the GABAA receptor allows scientists to probe the dynamics of GABA binding and channel gating. nih.gov Its unique chemical structure, distinct from other known GABAA receptor inhibitors like bicuculline, makes it useful for characterizing the receptor's binding pockets and understanding the molecular basis of its function. nih.gov Furthermore, its dual activity on both GABAA receptors and ASICs can be leveraged in studies investigating the interplay and cross-talk between these two important classes of ion channels in the central nervous system.

Research Findings Summary

| Target | Mechanism of Action | Potency (IC₅₀) | Reference |

|---|---|---|---|

| GABA Type A Receptor (GABAAR) | Competitive Antagonist | 0.39 ± 0.05 µM | nih.gov |

| Acid-Sensing Ion Channel (ASIC) | Modulator | Not Specified | nih.gov |

常见问题

Q. What are the recommended synthetic routes for N-(4-methylquinazolin-2-yl)guanidine, and how is structural purity validated?

Methodological Answer: Synthesis typically involves condensation reactions between 4-methylquinazolin-2-amine and cyanamide derivatives under acidic conditions. Post-synthesis, purity is confirmed via:

Q. What safety protocols should be followed when handling N-(4-methylquinazolin-2-yl)guanidine in laboratory settings?

Methodological Answer: Refer to Safety Data Sheet (SDS) guidelines:

- Personal Protective Equipment (PPE): Lab coats, nitrile gloves, and safety goggles.

- Ventilation: Use fume hoods to minimize inhalation risks.

- Storage: Keep in airtight containers, away from ignition sources, in cool, dry conditions.

- Emergency Measures:

- Skin Contact: Flush with water for 15 minutes; seek medical attention if irritation persists.

- Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of N-(4-methylquinazolin-2-yl)guanidine?

Methodological Answer:

- In Vitro Screening:

- Anticancer Activity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.

- Antimicrobial Testing: Perform broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Mechanistic Studies:

Q. How do structural modifications influence the blood-brain barrier (BBB) penetration of quinazolin-guanidine derivatives?

Methodological Answer:

-

logBB Prediction: Use computational tools (e.g., QikProp) to calculate logBB values, which correlate with BBB permeability.

-

Substituent Effects: Compare analogs with varying substituents (e.g., methyl vs. phenyl groups). For example:

Compound logBB (Experimental) logBB (Calculated) N-(4-methyl-thiazol-2-yl)guanidine -0.69 -0.62 N-(4-phenyl-thiazol-2-yl)guanidine -0.45 -0.46 Bulky groups (e.g., phenyl) reduce BBB penetration due to increased hydrophobicity .

Q. How can thermal stability and decomposition pathways of N-(4-methylquinazolin-2-yl)guanidine be analyzed?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Measure mass loss under controlled heating (e.g., 15°C/min) to identify decomposition temperatures.

- Differential Scanning Calorimetry (DSC): Detect exothermic/endothermic transitions (e.g., melting points, explosive decomposition).

- Gas Chromatography-Mass Spectrometry (GC-MS): Analyze volatile decomposition byproducts (e.g., nitrogen oxides, carbon monoxide) .

Q. How should researchers address contradictory data in reported biological activities of quinazolin-guanidine analogs?

Methodological Answer:

- Standardized Assay Conditions: Control variables like solvent (DMSO concentration ≤0.1%), pH, and cell passage number.

- Structural Verification: Re-synthesize disputed compounds and confirm purity via NMR/MS.